[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid

phosphatase inhibitor design phosphate mimetic pKa bioisostere ionization

[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid (CAS 188649-77-6) is the phosphonothioic acid bioisostere of methionine phosphonate; the P=S substitution replaces a phosphoryl oxygen with sulfur, yielding a non-hydrolyzable phosphate mimetic whose first and second pKa values closely approximate those of canonical phosphate monoesters. This compound belongs to the α-aminophosphonothioic acid family—a class that has been systematically evaluated as phosphatase inhibitors across alkaline phosphatase, protein-tyrosine phosphatase, and serine/threonine protein phosphatase families.

Molecular Formula C4H12NO2PS2
Molecular Weight 201.3 g/mol
CAS No. 188649-77-6
Cat. No. B12572328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid
CAS188649-77-6
Molecular FormulaC4H12NO2PS2
Molecular Weight201.3 g/mol
Structural Identifiers
SMILESCSCCC(N)P(=S)(O)O
InChIInChI=1S/C4H12NO2PS2/c1-10-3-2-4(5)8(6,7)9/h4H,2-3,5H2,1H3,(H2,6,7,9)
InChIKeyVDJHPMFSWQVGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid (CAS 188649-77-6): Procurement-Relevant Identity and Class Positioning


[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid (CAS 188649-77-6) is the phosphonothioic acid bioisostere of methionine phosphonate; the P=S substitution replaces a phosphoryl oxygen with sulfur, yielding a non-hydrolyzable phosphate mimetic whose first and second pKa values closely approximate those of canonical phosphate monoesters [1]. This compound belongs to the α-aminophosphonothioic acid family—a class that has been systematically evaluated as phosphatase inhibitors across alkaline phosphatase, protein-tyrosine phosphatase, and serine/threonine protein phosphatase families [1]. Its structure combines an α-aminoalkyl scaffold with a methylsulfanyl side chain and a phosphonothioic acid warhead, making it a candidate for inhibitor design where phosphate-mimetic pKa matching and resistance to enzymatic hydrolysis are critical [1].

Why Generic Substitution of [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid with Common Phosphonic Acid Analogs Fails


Phosphonothioic acids and their phosphonic acid counterparts are not functionally interchangeable despite sharing the same carbon skeleton. The sulfur-for-oxygen substitution in the phosphoryl group shifts both pKa1 and pKa2 downward by approximately 1.5–2.0 pH units, bringing the dianion form of the phosphonothioic acid into physiological pH range—a property absent in phosphonic acids, which carry significantly higher second pKa values [1]. This pKa disparity directly affects the ionization state presented to enzyme active sites that recognize phosphate dianions, as demonstrated for human placental alkaline phosphatase, where phosphonothioic acids 2S–4S showed 2.5- to 4.7-fold lower Ki values than their oxygen analogues [1]. Consequently, a procurement decision that treats the phosphonic acid analog (CAS 30411-90-6) as a drop-in replacement for the phosphonothioic acid (CAS 188649-77-6) will introduce a different charge state and divergent inhibitor–enzyme recognition at the molecular level, potentially invalidating structure–activity relationships built on the sulfur-containing scaffold [1].

Quantitative Comparative Evidence for [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid Versus Closest Analogs


Phosphonothioic Acid pKa Matching to Phosphate Esters Versus Phosphonic Acid Analogs

Phosphonothioic acids exhibit first and second pKa values that are close to those of phosphate monoesters, in contrast to phosphonic acids whose second pKa values are approximately 1.5–2.0 units higher [1]. This property is intrinsic to the P=S group and applies to the entire phosphonothioic acid class, including [1-amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid [1]. The phosphonic acid analog (CAS 30411-90-6) thus presents a substantially different ionization profile at physiological pH, with its dianion population being significantly lower under assay conditions that mimic the intracellular environment [1].

phosphatase inhibitor design phosphate mimetic pKa bioisostere ionization

Human Placental Alkaline Phosphatase (PLAP) Inhibition: Phosphonothioic Acids Show 2.5–4.7-Fold Superior Potency Over Phosphonic Acid Counterparts

In a direct head-to-head panel comparing six pairs of phosphonothioic (S) and phosphonic (O) acids against human placental alkaline phosphatase (PLAP), compounds 2S–4S bearing alkyl and benzyl side chains exhibited Ki values 2.5- to 4.7-fold lower than their corresponding oxygen analogues(2O–4O) [1]. Although the specific Ki of [1-amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid was not individually reported, the trend is robust across side-chain variants and is attributable to the P=S group's superior electrostatic and geometric complementarity to the dinuclear zinc active site [1]. The reported Ki for the structurally related methylsulfanylmethyl-phosphonothioic acid against PLAP is 40,000 nM [2].

alkaline phosphatase inhibition PLAP inhibitor phosphonothioic acid potency

Yersinia PTPase (YOP) Selective Inhibition by Naphthyl-Phosphonothioic Acid (6S) Versus Inactive Phosphonic Acid (6O)

In the Yersinia protein-tyrosine phosphatase (YOP) assay, the phosphonothioic acid 6S carrying a carboxynaphthyl side chain exhibited a Ki of 200 µM, whereas its phosphonic acid counterpart 6O showed no detectable inhibition at concentrations up to 5 mM [1]. This represents a >25-fold selectivity window for the phosphonothioic acid over the phosphonic acid, demonstrating that the P=S moiety can confer target engagement where the P=O analog completely fails [1].

Yersinia PTPase inhibitor thiophosphonate selectivity antibacterial target

Serine/Threonine Phosphatase PP2C: Reversal of Oxygen vs. Sulfur Preference Between Methyl and Longer-Chain Analogs

Against the serine/threonine phosphatase PP2C, the methyl phosphonic acid 1O was an ~4-fold better inhibitor than its thio analogue 1S, but this selectivity reversed for compounds with longer alkyl chains: compound 4S showed slightly better inhibition than 4O [1]. This indicates that the P=S vs. P=O selectivity is not uniform but depends on the side-chain context [1]. For the [1-amino-3-(methylsulfanyl)propyl] side chain—which is significantly longer and more polarizable than a methyl group—the trend predicts that the phosphonothioic acid (CAS 188649-77-6) may match or exceed the potency of its phosphonic acid analog against PP2C [1].

PP2C inhibition serine/threonine phosphatase chain-length-dependent selectivity

Crystallographic Binding Mode of Methionine Phosphonate to E. coli Methionine Aminopeptidase: Structural Rationale for Phosphonothioic Acid Optimization

The phosphonic acid analog (CAS 30411-90-6; methionine phosphonate) has been co-crystallized with E. coli methionine aminopeptidase (PDB 1C23), revealing the binding pose of the α-aminoalkyl-phosphonate scaffold within the dinuclear metal active site [1]. This structural template facilitates rational optimization: replacing P=O with P=S (as in the target compound CAS 188649-77-6) alters the metal-ligand distances and charge distribution at the phosphorus center without perturbing the side-chain orientation validated in the co-crystal structure [1].

methionine aminopeptidase phosphonate inhibitor co-crystal structure MetAP inhibitor design

Hydrolytic Stability Advantage of Phosphonothioic Acids Over Phosphorothioate Esters for Long-Term Assay Reproducibility

Phosphonothioic acids contain a direct C–P bond that renders them non-hydrolyzable, unlike phosphorothioate esters which retain a labile P–O–C ester linkage susceptible to enzymatic and chemical cleavage [1]. This structural feature ensures that the inhibitor concentration remains constant over the course of prolonged enzymatic assays and during long-term storage of compound stock solutions, an advantage over ester-based phosphate mimetics that can degrade and generate spurious inhibitory or activating species [1].

non-hydrolyzable phosphate mimetic phosphonothioate stability inhibitor shelf-life

Evidence-Backed Application Scenarios for Procuring [1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid (CAS 188649-77-6)


Human Placental Alkaline Phosphatase (PLAP) Inhibitor Lead Optimization

In PLAP-targeted inhibitor programs, the phosphonothioic acid scaffold delivers a 2.5- to 4.7-fold potency gain over the matched phosphonic acid analog [1]. Procuring CAS 188649-77-6 enables exploration of the methionine-mimetic side chain within this advantageously ionized scaffold, building on the Ki of 40 µM established for the structurally related methylsulfanylmethyl-phosphonothioic acid [2].

Yersinia Protein-Tyrosine Phosphatase (YOP) Inhibitor Screening Cascade

The observation that phosphonothioic acid 6S inhibits YOP with a Ki of 200 µM while its phosphonic acid counterpart 6O is completely inactive at 5 mM [1] justifies systematic screening of phosphonothioic acid libraries against YOP. CAS 188649-77-6—with its methionine-like side chain—represents a novel chemotype within this privileged warhead class for antibacterial target validation against Yersinia species.

Serine/Threonine Protein Phosphatase (PP2C/Lambda) Selectivity Profiling

The reversal of P=S vs. P=O selectivity between methyl and longer-chain analogs against PP2C [1] creates a rationale for evaluating CAS 188649-77-6 as a chain-length probe. Its 3-carbon methylsulfanyl side chain positions it in the 'long-chain' regime where phosphonothioic acids may outperform phosphonic acids, making it a valuable tool for dissecting chain-length-dependent selectivity in serine/threonine phosphatase panels.

Structure-Based Design of Methionine Aminopeptidase (MetAP) Inhibitors

The co-crystal structure of methionine phosphonate bound to E. coli MetAP (PDB 1C23) [3] provides a validated binding pose for the α-aminoalkyl-phosphonate scaffold. Procuring the phosphonothioic acid variant (CAS 188649-77-6) allows structure-guided optimization of metal–ligand interactions at the phosphorus center while retaining the side-chain orientation confirmed by X-ray crystallography, a strategy directly supported by the pKa and potency advantages of the P=S group [1].

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